molecular formula C15H19N3O3S B2469810 N-(1-cyanocyclobutyl)-3-methanesulfonamido-N,4-dimethylbenzamide CAS No. 1281035-06-0

N-(1-cyanocyclobutyl)-3-methanesulfonamido-N,4-dimethylbenzamide

Cat. No.: B2469810
CAS No.: 1281035-06-0
M. Wt: 321.4
InChI Key: RILBIBQOGFSVDQ-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-3-methanesulfonamido-N,4-dimethylbenzamide is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. This compound features a benzamide core with a 1-cyanocyclobutyl group and a methanesulfonamido group, which contribute to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclobutyl)-3-methanesulfonamido-N,4-dimethylbenzamide involves multiple steps, typically starting with the preparation of intermediate compounds. One common approach involves the reaction of 1-cyanocyclobutylamine with 3-methanesulfonyl chloride to form an intermediate, which is then reacted with N,4-dimethylbenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclobutyl)-3-methanesulfonamido-N,4-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamido group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

N-(1-cyanocyclobutyl)-3-methanesulfonamido-N,4-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer or inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclobutyl)-3-methanesulfonamido-N,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanocyclobutyl)benzamide: Shares the 1-cyanocyclobutyl group but lacks the methanesulfonamido and dimethylbenzamide groups.

    N-(1-cyanocyclobutyl)-2-(2,5-dichlorophenoxy)acetamide: Contains a similar cyanocyclobutyl group but has different substituents on the benzamide core.

Uniqueness

N-(1-cyanocyclobutyl)-3-methanesulfonamido-N,4-dimethylbenzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the methanesulfonamido group enhances its solubility and reactivity, while the dimethylbenzamide core contributes to its stability and potential biological activity.

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-3-(methanesulfonamido)-N,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-11-5-6-12(9-13(11)17-22(3,20)21)14(19)18(2)15(10-16)7-4-8-15/h5-6,9,17H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILBIBQOGFSVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(C)C2(CCC2)C#N)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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